molecular formula C11H9Cl2NO5 B175812 Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate CAS No. 174312-93-7

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate

Cat. No. B175812
M. Wt: 306.1 g/mol
InChI Key: UCLHXGMQGGFJNJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is a chemical compound. It is related to 2,4-Dichloro-5-nitrophenol , which is used as an intermediate in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of related compounds often involves nitration processes . For instance, 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, a key intermediate for the synthesis of the triazolinone herbicide Sulfentrazone, is prepared by nitration .


Chemical Reactions Analysis

In a continuous flow microreactor system, a continuous nitration process of a related compound, 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, was developed . The effects of various parameters on the nitration reaction were studied .

Scientific Research Applications

Asymmetric Reduction in Organic Chemistry

Ethyl 3-aryl-3-oxopropanoates , including varieties like Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, have been studied for their potential in asymmetric reduction. Rhizopus species, specifically the fungus Rhizopus arrhizus and Rhizopus nivius NCIM 958, demonstrate the ability to reduce these compounds enantioselectively to (S)-alcohols. This process, however, has its caveats, with longer incubation periods leading to ester hydrolysis followed by decarboxylation and microbial reduction, particularly for 3-nitrophenyl ester compounds (Salvi & Chattopadhyay, 2006).

Synthesis and Characterization

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate has been a focal point in the synthesis of complex organic compounds. A notable approach involved the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate to synthesize substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, demonstrating regioselective reactions (Larionova et al., 2013).

Copolymerization and Material Science

In material science, Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate-related compounds have been used to create novel copolymers. Electrophilic trisubstituted ethylenes, like ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, were prepared and characterized. These propenoates were copolymerized with styrene, resulting in copolymers with high glass transition temperatures, indicating decreased chain mobility due to their high dipolar character (Kim et al., 1999).

properties

IUPAC Name

ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO5/c1-2-19-11(16)5-10(15)6-3-9(14(17)18)8(13)4-7(6)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLHXGMQGGFJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354004
Record name ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate

CAS RN

174312-93-7
Record name ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Senthilkumar, M Dinakaran, P Yogeeswari… - European journal of …, 2009 - Elsevier
Various 1-(substituted)-1,4-dihydro-6-nitro-4-oxo-7-(sub-secondary amino)-quinoline-3-carboxylic acids were synthesized from 2,4-dichlorobenzoic acid by six step synthesis. The …
Number of citations: 87 www.sciencedirect.com
KM Elattar, A El-Mekabaty - Current Organic Synthesis, 2021 - ingentaconnect.com
Pyrazolopyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures. The significance of this class of …
Number of citations: 5 www.ingentaconnect.com

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